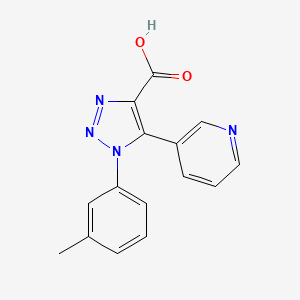

1-(3-methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid

Beschreibung

- The carboxylic acid group can be introduced through a carboxylation reaction. This step often involves the use of carbon dioxide (CO₂) in the presence of a base such as potassium carbonate (K₂CO₃).

- Reaction conditions: The reaction is typically performed under high pressure and moderate temperature to ensure efficient carboxylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cycloaddition step and high-pressure reactors for carboxylation, ensuring high yield and purity.

Eigenschaften

IUPAC Name |

1-(3-methylphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c1-10-4-2-6-12(8-10)19-14(11-5-3-7-16-9-11)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUGHTBHBDJWOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:

-

Formation of the Triazole Ring:

- The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 3-methylphenyl azide, and the alkyne component is a pyridine-substituted alkyne.

- Reaction conditions: This reaction is usually carried out in the presence of a copper(I) catalyst (CuSO₄ and sodium ascorbate) in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the carboxylic acid group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce nitro groups onto the phenyl or pyridine rings.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: HNO₃ and H₂SO₄ for nitration; halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).

Major Products:

- Oxidized derivatives with additional oxygen-containing functional groups.

- Reduced derivatives with alcohol or alkane groups.

- Substituted derivatives with nitro, halogen, or other substituents on the aromatic rings.

Wissenschaftliche Forschungsanwendungen

1-(3-Methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity and mechanism of action.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials, such as organic semiconductors and coordination polymers.

Wirkmechanismus

The mechanism of action of 1-(3-methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its application. For instance, in medicinal chemistry, it may inhibit specific enzymes involved in disease pathways.

Pathways Involved: The compound can modulate signaling pathways by binding to active sites or allosteric sites of proteins, thereby altering their activity and downstream effects.

Vergleich Mit ähnlichen Verbindungen

1-(4-Methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a different position of the methyl group on the phenyl ring.

1-(3-Methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a different position of the pyridine ring.

Uniqueness: 1-(3-Methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the specific positioning of the methyl group and the pyridine ring, which can influence its chemical reactivity and biological activity. This positional specificity can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

This detailed overview provides a comprehensive understanding of 1-(3-methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

1-(3-methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of 1,2,3-triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. The following sections will explore its biological activity, synthesis, and relevant research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives of 1,2,3-triazoles have been shown to exhibit significant cytotoxicity against various cancer cell lines. A notable study reported that certain triazole derivatives demonstrated IC50 values as low as 0.43 µM against HCT116 cancer cells, indicating potent anticancer activity . The mechanism of action often involves the induction of apoptosis and inhibition of cell migration through various pathways, including the NF-kB signaling pathway .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For example, the nitrogen atoms in the triazole ring are known to participate in enzyme-inhibitor interactions, which can modulate various biochemical pathways .

Synthesis and Characterization

The synthesis of 1-(3-methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of appropriate precursors through click chemistry methods. These methods allow for high yield and purity of the desired product. Characterization techniques such as NMR and IR spectroscopy confirm the successful synthesis and structural integrity of the compound .

Comparative Studies

A comparative study involving various triazole derivatives indicated that those with specific substitutions on the triazole ring exhibited enhanced biological activities. For example, certain derivatives showed improved cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts .

| Compound Name | IC50 (µM) | Target Cell Line | Activity Type |

|---|---|---|---|

| Triazole Derivative 1 | 0.43 | HCT116 | Anticancer |

| Triazole Derivative 2 | 2.7 | Eca109 | Anticancer |

| Triazole Derivative 3 | 5.04 | MCF-7 | Anticancer |

Future Directions

Future research should focus on optimizing the pharmacological profile of 1-(3-methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid through structural modifications to enhance its bioactivity while minimizing toxicity. Additionally, exploring its potential as a lead compound in drug discovery could yield significant therapeutic advancements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.